1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2059945-00-3 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-methyl-4-N-phenylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(10(11)13-14)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,11,13) |
InChI Key |
AAMSBGHAGJGZBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl N4 Phenyl 1h Pyrazole 3,4 Diamine and Its Derivatives
De Novo Synthesis of the Pyrazole (B372694) Core with Diamine Functionality
The foundational approach to synthesizing substituted pyrazoles involves the construction of the heterocyclic ring from acyclic precursors. For a molecule with the complexity of 1-methyl-N4-phenyl-1H-pyrazole-3,4-diamine, several strategies can be envisioned.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govnih.gov To achieve the desired 3,4-diamine substitution pattern, specialized starting materials are necessary.
A hypothetical yet chemically sound approach would involve the reaction of methylhydrazine with a functionalized β-ketonitrile. The key would be the presence of a suitable leaving group at the α-position and a precursor to the N4-phenylamino group at the β-position of the nitrile. For instance, a starting material like 2-cyano-3-(phenylamino)acrylonitrile or a derivative with a leaving group at the 2-position could potentially react with methylhydrazine. The reaction would proceed via initial nucleophilic attack of the substituted nitrogen of methylhydrazine, followed by an intramolecular cyclization and subsequent aromatization to yield the desired pyrazole core.
Another viable cyclocondensation strategy could start from a precursor already containing the N4-phenylamino moiety. For example, the reaction of a suitably substituted malononitrile (B47326) derivative with phenylhydrazine (B124118) could be explored.
Table 1: Illustrative Cyclocondensation Precursors for Diaminopyrazole Synthesis
| Precursor 1 (Hydrazine) | Precursor 2 (1,3-Dielectrophile) | Potential Product |
|---|---|---|
| Methylhydrazine | α-halo-β-(phenylamino)acrylonitrile | This compound |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing synthetic steps. researchgate.netbeilstein-journals.orgnih.gov A three-component reaction could be envisioned for the synthesis of the target molecule. This might involve the reaction of an aldehyde, malononitrile, and phenylhydrazine to form a 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Subsequent methylation of the pyrazole nitrogen and reduction of the nitrile to an aminomethyl group, followed by further modifications, could lead to the desired product.
A more direct, albeit hypothetical, four-component reaction could involve methylhydrazine, aniline (B41778), a source of a C2 fragment (like a glyoxal (B1671930) derivative), and a cyanide source. The precise orchestration of such a reaction would be challenging but would represent a highly efficient synthesis.
Table 2: Potential Multicomponent Reaction for a Substituted Pyrazole
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Phenylhydrazine | Basic or Lewis Acid | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile |
Cascade Reaction Pathways
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, provide a powerful tool for the rapid assembly of complex heterocyclic systems. organic-chemistry.org A potential cascade pathway to this compound could be initiated from a suitably substituted acyclic precursor. For example, a molecule containing a hydrazone moiety, a nitrile group, and a phenylamino (B1219803) group in a specific arrangement could undergo a base- or acid-catalyzed cascade of cyclization and rearrangement steps to form the pyrazole ring with the desired functionalities in a single synthetic operation.
Post-Cyclization Derivatization of this compound
Once the core pyrazole structure is established, further modifications can be made to the ring or the exocyclic amine groups to generate a library of derivatives.
Functionalization at Ring Positions
The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. For this compound, the C5 position is the most likely site for electrophilic attack due to the activating effect of the adjacent amino groups.
Reactions such as halogenation (using reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (with nitric acid/sulfuric acid), and Friedel-Crafts acylation or alkylation could potentially introduce a variety of functional groups at the C5 position. These newly introduced groups can then serve as handles for further synthetic transformations, such as cross-coupling reactions.
Modifications of the Amine Groups
The two distinct amine groups on the pyrazole ring, the primary amine at C3 and the secondary phenylamino group at C4, offer opportunities for differential functionalization.
The primary amino group at C3 would be expected to be more nucleophilic and could be selectively acylated, alkylated, or sulfonylated under controlled conditions. It could also be converted into other functional groups via diazotization followed by substitution.
The N4-phenylamino group, being a secondary amine, is less reactive but can still undergo reactions such as acylation under more forcing conditions. A particularly useful transformation would be N-arylation, which could be used to introduce the phenyl group onto a 1-methyl-3,4-diaminopyrazole precursor. Copper- or palladium-catalyzed N-arylation reactions are well-established methods for forming C-N bonds and could be applied in this context. nih.govbeilstein-journals.org
Furthermore, the vicinal diamine functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines, by condensation with 1,2-dicarbonyl compounds. mdpi.comnih.govresearchgate.net
Table 3: Potential Derivatization Reactions
| Starting Material | Reagent | Reaction Type | Potential Product |
|---|---|---|---|
| This compound | N-Bromosuccinimide | Electrophilic Halogenation | 5-Bromo-1-methyl-N4-phenyl-1H-pyrazole-3,4-diamine |
| This compound | Acetic Anhydride | N-Acylation | N-(1-Methyl-4-(phenylamino)-1H-pyrazol-3-yl)acetamide |
| 1-Methyl-4-amino-1H-pyrazol-3-amine | Iodobenzene, CuI, Base | N-Arylation | This compound |
Regioselective Synthesis of Substituted Analogs
The precise control of substituent placement on the pyrazole core is critical for modulating the compound's properties. Regioselective synthesis ensures that functional groups are introduced at specific positions, avoiding the formation of unwanted isomers.
A versatile and efficient one-pot procedure has been developed for preparing highly functionalized phenylaminopyrazoles. nih.gov This method involves the condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine, such as methylhydrazine. nih.gov The reaction conditions are finely tuned to control the chemo- and regio-selectivity of the outcome. nih.gov For instance, the reaction of malononitrile with phenylisothiocyanate and methylhydrazine yields 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile. nih.gov
To unequivocally confirm the regioselectivity of such reactions, stepwise protocols are often employed. nih.gov For example, the synthesis of ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate and its regioisomer, ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate, has been achieved through a controlled, stepwise approach. nih.gov This involves the initial condensation of ethyl cyanoacetate (B8463686) with phenyl isothiocyanate, followed by S-methylation and subsequent reaction with methylhydrazine. This stepwise synthesis allows for the isolation and characterization of specific regioisomers, which can be challenging in a one-pot setup. nih.gov
Another approach to achieving regioselectivity involves the [3+2] cycloaddition reactions. The reaction of 1,3-bis-electrophilic reagents with compounds containing a hydrazine moiety is a classical and effective method for constructing the pyrazole ring with predictable regiochemistry. chim.it Furthermore, modifying classical methods like the Knorr cyclocondensation allows for regioselective synthesis. For instance, the acylation of N-Boc-N-methylhydrazones followed by treatment with trifluoroacetic acid (TFA) provides regioselective access to substituted pyrazoles, enabling the selective preparation of both regioisomers of 1-methyl-3,5-disubstituted-1H-pyrazoles. researchgate.net
| Starting Materials | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Malononitrile, Phenylisothiocyanate, Methylhydrazine | One-pot condensation, NaH, DMF, 95-100 °C | 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | 56% | nih.gov |
| Ethyl 2-cyano-3-(methylthio)-3-(phenylamino)acrylate, Methylhydrazine | Sealed tube, 80 °C, 1.5 h | Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer 8a) | 70% | nih.gov |
| Ethyl 2-cyano-3-(methylthio)-3-(phenylamino)acrylate, Methylhydrazine | Sealed tube, 80 °C, 1.5 h | Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer 8b) | N/A (separated by chromatography) | nih.gov |
| N-Boc-N-methylhydrazone, Aromatic alkyl ester | Acylation followed by TFA treatment | Regioselective N-methylpyrazole derivative | High-yielding | researchgate.net |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact. These approaches focus on using eco-friendly solvents, reducing reaction times, and employing reusable catalysts. researchgate.net
Microwave-assisted synthesis and grinding techniques are prominent green methods for preparing heterocyclic compounds bearing a pyrazole moiety. nih.gov These techniques often lead to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov For example, the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile and its subsequent reactions with various reagents have been successfully carried out using microwave irradiation, demonstrating the efficiency of this approach. nih.gov
The use of water as a reaction medium is another cornerstone of green pyrazole synthesis. thieme-connect.com An environmentally friendly aqueous synthesis of tetrasubstituted pyrazoles has been reported using cetyltrimethylammonium bromide (CTAB) as a surfactant. This method involves a one-pot reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. thieme-connect.com Similarly, heterogeneous catalysts that can be easily recovered and reused are central to green protocols. The use of a reusable Amberlyst resin, particularly under ultrasonic irradiation, provides a sustainable solution that accelerates reactions, shortens reaction times, and simplifies the workup process. researchgate.net
| Green Approach | Catalyst/Medium | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | Reduced reaction time, higher yields | Synthesis of 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | nih.gov |
| Ultrasonic Irradiation | Amberlyst resin | Cost-effective, energy-efficient, simple workup | Synthesis of pyrazole derivatives for Apixaban API | researchgate.net |
| Aqueous Synthesis | Water, Cetyltrimethylammonium bromide (CTAB) | Environmentally benign, efficient | One-pot synthesis of tetrasubstituted pyrazoles | thieme-connect.com |
| Heterogeneous Catalysis | CeO2/CuO@GQDs@NH2 nanocomposite | Catalyst reusability, high efficiency in water | Synthesis of pyrazolones | thieme-connect.com |
Catalytic Methods for Synthesis and Functionalization
Catalytic methods, particularly those involving transition metals, are powerful tools for the synthesis and functionalization of pyrazoles. These methods offer access to a wide range of derivatives that are not easily accessible through traditional cross-coupling reactions, which often require pre-functionalized starting materials. rsc.orgresearchgate.net
Transition-metal-catalyzed C-H functionalization has emerged as a single-step strategy to install various functional groups directly onto the pyrazole ring. rsc.orgresearchgate.net The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. The C-5 position is often the most acidic and electrophilic, making it susceptible to arylation, while the C-4 position is the nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net The N2 nitrogen atom of the pyrazole ring can act as a directing group, guiding the catalyst to functionalize specific C-H bonds. researchgate.net
Copper-catalyzed N-arylation represents a crucial method for forming the N-phenyl bond in compounds like this compound. Catalysts derived from copper(I) iodide (CuI) and diamine ligands have proven effective for the coupling of aryl halides (iodides and bromides) with various nitrogen heterocycles, including pyrazoles. acs.orgacs.org These methods are often tolerant of a wide range of functional groups on both the aryl halide and the heterocycle, and can be applied to sterically hindered substrates. acs.orgacs.org
Palladium and ruthenium catalysts have also been utilized for the C-H bond functionalization of azoles, providing access to a diverse array of derivatives. acs.org Protic pyrazole complexes, where the pyrazole ligand coordinates to a metal center, can exhibit enhanced acidity of the NH proton and have applications in homogeneous catalysis, such as in transfer hydrogenation reactions. nih.gov
| Catalytic Method | Catalyst System | Type of Transformation | Key Features | Reference |
|---|---|---|---|---|
| C-H Functionalization | Transition metals (e.g., Pd, Ru) | Direct arylation/alkylation of the pyrazole ring | Single-step process, avoids pre-functionalization | rsc.orgresearchgate.net |
| N-Arylation | CuI / Diamine ligand | Coupling of pyrazoles with aryl halides | Good functional group tolerance, general for many N-heterocycles | acs.orgacs.org |
| Asymmetric Transfer Hydrogenation | Chiral-at-metal iridium(III) complex with protic pyrazoles | Reduction of ketones | Protic pyrazole acts as an additive to enhance activity and enantioselectivity | nih.gov |
Chemical Reactivity and Transformations of 1 Methyl N4 Phenyl 1h Pyrazole 3,4 Diamine
Electrophilic Aromatic Substitution on the Pyrazole (B372694) and Phenyl Moieties
The pyrazole ring, being an electron-rich aromatic system, is susceptible to electrophilic attack. The substitution pattern is directed by the existing substituents. In the case of 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine, the amino groups at positions 3 and 4 strongly activate the pyrazole ring towards electrophilic substitution. The C5-position of the pyrazole ring is the most probable site for electrophilic attack due to the activating effect of the adjacent amino groups.
Similarly, the N-phenyl group is also subject to electrophilic aromatic substitution. The amino linkage (-NH-) is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on the phenyl ring is expected to occur primarily at the ortho and para positions relative to the amino group. The specific regioselectivity would be influenced by steric hindrance and the nature of the electrophile.
While specific studies on the halogenation, nitration, or Friedel-Crafts reactions of this compound are not extensively documented, the reactivity of analogous N-phenyl-aminopyrazole systems provides valuable insights. For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NBS, NCS, NIS) proceeds readily at the C4-position of the pyrazole ring in good yields, demonstrating the high reactivity of the pyrazole nucleus towards electrophiles researchgate.net.
Nucleophilic Reactions Involving the Diamine Functionalities
The primary and secondary amino groups at the C3 and C4 positions of this compound are potent nucleophiles. These functionalities can readily participate in a variety of reactions, including acylation and alkylation.
Acylation: The amino groups can be acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically occurs at the more accessible and often more nucleophilic primary amino group at the C3 position. However, under appropriate conditions, diacylation can also be achieved.
Alkylation: Alkylation of the diamine functionalities can be achieved using alkyl halides or other alkylating agents. The regioselectivity of alkylation (N3 vs. N4) would depend on the reaction conditions and the nature of the alkylating agent. Generally, the primary amino group is more susceptible to alkylation.
Reactions with Carbonyl Compounds: Condensation and Cyclization
The diamine moiety of this compound is a key functional group for reactions with carbonyl compounds. These reactions often proceed via an initial condensation to form an imine or enamine intermediate, which can then undergo subsequent intramolecular cyclization to yield a variety of heterocyclic systems.
For instance, the reaction with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a common strategy for the synthesis of fused pyrazole derivatives. The reaction typically involves the condensation of one of the amino groups with a carbonyl group, followed by cyclization involving the other amino group and the second carbonyl functionality.
Annulation Reactions Leading to Fused Heterocyclic Systems
The vicinal arrangement of the two amino groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through annulation reactions.
Formation of Pyrazolo[3,4-d]pyrimidine Derivatives
One of the most significant applications of 3,4-diaminopyrazoles is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines and often exhibit interesting biological activities. The reaction of this compound with one-carbon synthons, such as formic acid, orthoformates, or formamide, leads to the formation of the pyrimidine (B1678525) ring fused to the pyrazole core nih.govnih.govsemanticscholar.orgnih.gov. For example, reacting 5-amino-pyrazole-4-carbonitrile with formic acid can yield a pyrazolo[3,4-d]pyrimidin-4-ol scaffold nih.gov.
| Reactant | Product | Reference |
| Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| Triethyl Orthoformate | 4-Ethoxypyrazolo[3,4-d]pyrimidine | General Knowledge |
| Formamide | 4-Aminopyrazolo[3,4-d]pyrimidine | semanticscholar.org |
Construction of Other Fused Rings
Beyond the well-established synthesis of pyrazolo[3,4-d]pyrimidines, this compound can be utilized to construct other fused heterocyclic systems.
Pyrazolo[3,4-b]pyridines: Reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of the pyridine (B92270) ring, resulting in pyrazolo[3,4-b]pyridine derivatives mdpi.comnih.govmdpi.com. The reaction of 5-amino-1-phenyl-pyrazole with α,β-unsaturated ketones in the presence of a catalyst such as ZrCl4 has been shown to produce substituted pyrazolo[3,4-b]pyridines mdpi.com.
Pyrazolo[3,4-b]pyrazines: Condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can afford pyrazolo[3,4-b]pyrazine derivatives.
Pyrazolo[3,4-e] mdpi.comnih.govdiazepines: Reactions with α-haloketones bearing a leaving group at the γ-position or with α,β-unsaturated γ-keto acids can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyrazole core. The synthesis of pyrazolo[3,4-e] mdpi.comnih.govdiazepine derivatives has been reported from related aminopyrazole precursors nih.gov.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can lead to various products depending on the reagents and reaction conditions.
Oxidation: The amino groups are susceptible to oxidation. Mild oxidizing agents may lead to the formation of azo compounds or other coupled products. Stronger oxidizing agents could potentially lead to the degradation of the pyrazole ring or the formation of nitro derivatives on the phenyl ring, although these reactions are often less controlled.
Reduction: While the pyrazole and phenyl rings are generally stable to reduction under standard conditions, functional groups that may be introduced onto the molecule, such as nitro groups, can be readily reduced. For example, a nitro group on the phenyl ring can be reduced to an amino group using various reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2/Pd-C) researchgate.netcommonorganicchemistry.com. This transformation can be useful for further functionalization of the molecule.
Absence of Specific Research Data Precludes Article Generation on Metal-Catalyzed Cross-Coupling Reactions of this compound
Despite a comprehensive search of scientific literature, no specific data or research findings on the metal-catalyzed cross-coupling reactions of the chemical compound This compound could be located. Consequently, the generation of a detailed and scientifically accurate article on this specific subject, as per the user's request, is not possible at this time.
The investigation encompassed searches for common metal-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this particular diamine. While extensive information is available on the application of these cross-coupling methods to the broader class of pyrazole derivatives, the unique substitution pattern of this compound—featuring amino groups at both the 3 and 4 positions—necessitates specific experimental data to accurately describe its reactivity.
The presence of multiple functional groups, particularly the two amino moieties, can significantly influence the compound's behavior in catalytic cycles. These groups can act as ligands for the metal catalyst, potentially leading to catalyst inhibition or alternative reaction pathways that are not observed in simpler pyrazole systems. Without published research on this specific molecule, any discussion of its reactivity in metal-catalyzed cross-coupling reactions would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting.
Therefore, section "3.6. Metal-Catalyzed Cross-Coupling Reactions" of the proposed article cannot be written. The creation of data tables with detailed research findings is also unachievable due to the absence of experimental results in the available literature.
Structural Elucidation and Stereochemical Investigations of 1 Methyl N4 Phenyl 1h Pyrazole 3,4 Diamine
Advanced Spectroscopic Characterization
Spectroscopic analysis is a cornerstone for determining the molecular architecture of a compound in both solution and solid states.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for complete structural assignment.
Expected ¹H-NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the methyl, amino, and aromatic protons. The N-methyl group on the pyrazole (B372694) ring would likely appear as a singlet. The protons of the phenyl group would exhibit characteristic multiplets in the aromatic region of the spectrum. The amino protons (NH and NH₂) would likely present as broad singlets, and their chemical shifts could be concentration and solvent dependent. The pyrazole ring proton will also appear as a singlet in the aromatic region.
Expected ¹³C-NMR Spectral Data: The carbon NMR spectrum would complement the ¹H-NMR data, showing signals for each unique carbon atom. The methyl carbon would resonate in the aliphatic region. The pyrazole and phenyl ring carbons would appear in the aromatic region, with their specific chemical shifts influenced by the amino and methyl substituents. The carbon atoms directly bonded to nitrogen atoms are expected to show characteristic chemical shifts.
Interactive Data Table: Representative NMR Data for Substituted Phenylaminopyrazole Derivatives
| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile | DMSO-d₆ | 3.40 (s, 3H, N-CH₃), 6.80 (br s, 2H, NH₂), 6.85-7.25 (m, 5H, Ar-H), 8.50 (s, 1H, NH) | Not specified |
| Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate | Not specified | Not specified | Not specified |
| 1-methyl-N⁵-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine nih.gov | DMSO-d₆ | 3.27 (s, 3H, CH₃N), 5.38 (bs, 2H, NH₂), 6.45–7.72 (m, 10H, arom. H), 7.95 (bs, 1H, NH) nih.gov | 34.82, 98.12, 114.52, 119.51, 125.82, 128.90, 129.12, 132.69, 140.29, 143.21, 144.13, 152.19 nih.gov |
Note: The data presented is for analogous compounds and serves to illustrate the expected spectral regions for the title compound.
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₂N₄), HRMS would provide a precise mass measurement, which should be consistent with the calculated exact mass. This technique confirms the molecular formula and can also provide information about the fragmentation pattern of the molecule, offering further structural insights. High-resolution mass spectra are often acquired using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. triprinceton.org
Expected IR Spectral Data: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amino groups would appear as distinct bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the methyl and aromatic groups would be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. C-N stretching vibrations would also be present.
Expected Raman Spectral Data: Raman spectroscopy would provide complementary information. Aromatic ring-breathing modes are often strong in Raman spectra. The symmetric vibrations of the molecule are typically more Raman-active.
Interactive Data Table: Representative IR Absorption Frequencies for Aminopyrazole Derivatives
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino) | 3200-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C and C=N Stretch (Ring) | 1400-1650 |
| C-N Stretch | 1250-1350 |
Note: This table presents generalized expected frequency ranges for the functional groups present in the title compound.
Tautomerism and Prototropic Equilibria
Tautomerism is a common phenomenon in heterocyclic compounds, particularly those containing amino groups. For pyrazoles, prototropic tautomerism involving the movement of a proton between the two nitrogen atoms of the ring is a key consideration.
In solution, this compound could potentially exist in different tautomeric forms. Given the presence of amino groups at positions 3 and 4, imino-amino tautomerism could also be considered, although the diamino form is generally expected to be more stable. NMR spectroscopy is a primary tool for studying tautomeric equilibria in solution. By analyzing the NMR spectra in different solvents and at various temperatures, it is possible to determine the predominant tautomeric form and, in some cases, to observe the presence of multiple tautomers in equilibrium. For many substituted pyrazoles, the tautomeric equilibrium is influenced by the nature and position of the substituents as well as the solvent. nih.govfu-berlin.denih.gov
Solid-State Tautomeric Preferences
In the solid state, the tautomeric form of a molecule is often fixed and can be determined unambiguously using techniques like X-ray crystallography and solid-state NMR (ssNMR) spectroscopy. For pyrazole derivatives, tautomerism typically involves the position of a proton, which can be located on one of the nitrogen atoms of the pyrazole ring or on an exocyclic atom. In the case of this compound, the key tautomeric equilibrium to consider would be between the diamine form and a potential amino-imino form.
Based on crystallographic studies of related amino-substituted pyrazoles, it is overwhelmingly observed that the amino form is favored in the solid state. For instance, studies on various 3(5)-aminopyrazoles have shown that they exist as the amino tautomer in the crystal lattice. fu-berlin.de This preference is largely attributed to the preservation of the aromaticity of the pyrazole ring, which provides significant energetic stabilization.
Solid-state NMR can further corroborate these findings. In analogous pyrazole systems, distinct chemical shifts for the pyrazole ring carbons (C3, C4, and C5) are observed, which are characteristic of a specific tautomeric form. researchgate.net For this compound, the solid-state 13C NMR spectrum is expected to show signals consistent with the diamine structure, avoiding the complexities of tautomeric averaging that can be seen in solution.
A hypothetical representation of the expected solid-state tautomer is depicted below:
| Compound Name | Predominant Tautomeric Form | Key Structural Feature |
|---|---|---|
| This compound | Diamine Form | Aromatic pyrazole ring with two exocyclic amino groups |
Influence of Substituents on Tautomeric Ratios
The position of the tautomeric equilibrium in pyrazoles is highly sensitive to the electronic nature of the substituents on the ring. nih.gov Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the relative stabilities of the possible tautomers.
In the context of this compound, we have several substituents to consider: the methyl group at the N1 position, the amino group at C3, and the phenylamino (B1219803) group at C4.
Methyl Group (N1): The N-methyl group fixes the substitution at the N1 position, preventing the common annular tautomerism seen in N-unsubstituted pyrazoles. This simplifies the potential tautomeric landscape.
Amino Group (C3): The amino group is a strong electron-donating group through resonance. Generally, EDGs on the pyrazole ring tend to stabilize the tautomeric form where the aromaticity of the ring is maximized.
Phenylamino Group (C4): The phenylamino group is also electron-donating. The presence of two such groups is expected to strongly favor the diamine tautomer, where the pyrazole ring maintains its aromatic character.
Theoretical and experimental studies on substituted aminopyrazoles have consistently shown that electron-donating substituents favor the amino tautomer. fu-berlin.de Conversely, strong electron-withdrawing groups can sometimes stabilize imino tautomers, although this is less common. For this compound, the cumulative electronic effect of the methyl and two amino groups would almost certainly lead to the diamine form being the overwhelmingly predominant, if not exclusive, tautomer in both solid and solution phases.
| Substituent | Position | Electronic Effect | Influence on Tautomerism |
|---|---|---|---|
| Methyl | N1 | Electron-donating (inductive) | Fixes N1 substitution |
| Amino | C3 | Strongly electron-donating (resonance) | Stabilizes the aromatic diamine form |
| Phenylamino | C4 | Electron-donating (resonance) | Further stabilizes the aromatic diamine form |
Conformational Analysis of the Phenyl and Diamine Substituents
The conformational flexibility of this compound is primarily associated with the rotation around the C4-N(phenyl) and C3-N bonds, as well as the rotation of the phenyl group itself.
The orientation of the phenyl ring relative to the pyrazole ring is a critical conformational feature. In many N-phenylpyrazole derivatives, steric hindrance between the phenyl group and adjacent substituents on the pyrazole ring can lead to a non-planar arrangement. nih.gov X-ray crystallographic studies of various 1-phenyl-pyrazoles have revealed a wide range of dihedral angles between the planes of the two rings, often deviating significantly from coplanarity to minimize steric clash. nih.gov For this compound, the phenylamino group at C4 is flanked by the amino group at C3 and the CH group at C5. This steric environment would likely force the phenyl ring to adopt a twisted conformation relative to the pyrazole ring.
Computational modeling of similar phenylaminopyrazole derivatives has shown that the energy minimum is achieved when the phenyl and pyrazole rings are not coplanar. nih.gov This twisting is a balance between the stabilizing effects of conjugation (which favors planarity) and the destabilizing effects of steric repulsion.
Nuclear Overhauser Effect (NOE) spectroscopy would be a powerful tool for experimentally determining the preferred conformation in solution. NOE signals between protons on the phenyl ring and protons on the pyrazole ring or its substituents would provide direct evidence for their spatial proximity and, by extension, the time-averaged conformation of the molecule. nih.gov
| Conformational Aspect | Influencing Factors | Expected Outcome |
|---|---|---|
| Phenyl Ring Orientation | Steric hindrance with C3-amino and C5-H | Twisted conformation relative to the pyrazole ring |
| Amino Group Conformation | Potential for intramolecular hydrogen bonding | May adopt a conformation that allows for favorable hydrogen bonding, if sterically feasible |
Theoretical and Computational Investigations of 1 Methyl N4 Phenyl 1h Pyrazole 3,4 Diamine
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For organic molecules like 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a balance of accuracy and computational efficiency. nih.govresearchgate.net Such analyses are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species. researchgate.net
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino substituents, particularly the N4-phenylamino group, due to the presence of lone pairs on the nitrogen atoms. The LUMO, conversely, is likely distributed over the aromatic phenyl ring and the pyrazole ring, which can accommodate electron density. The presence of the methyl group at the N1 position and the phenyl group at the N4 position will influence the precise energy levels and spatial distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.60 |
Note: The values presented in this table are hypothetical and are intended to be representative based on typical DFT calculations for similar pyrazole derivatives.
Electrostatic Potential (ESP) Surface Mapping
Molecular Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). researchgate.netresearchgate.net
In this compound, the regions of highest negative electrostatic potential (red) are expected to be located around the nitrogen atoms of the pyrazole ring and the amino groups, due to their lone pairs of electrons. These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the C-H bonds of the aromatic rings would exhibit positive electrostatic potential (blue), making them susceptible to nucleophilic interactions. The ESP map provides a visual representation of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. walisongo.ac.idchemrxiv.org
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can map out the potential energy surface of the reaction pathway. nih.gov
The synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. pharmaguideline.comorientjchem.orgorientjchem.org Theoretical studies of these reaction mechanisms can determine the activation energies and the geometries of the transition states, providing insights into the reaction kinetics and regioselectivity. For instance, computational analysis can explain why a particular isomer is formed preferentially by comparing the energy barriers of different possible reaction pathways.
Theoretical Prediction of Tautomeric Stabilities and Interconversion Barriers
Tautomerism is a common phenomenon in pyrazole chemistry, where protons can migrate between different nitrogen atoms, leading to different tautomeric forms. nih.govmdpi.com For this compound, while the methyl group at the N1 position prevents annular tautomerism involving this nitrogen, tautomerism involving the amino groups is possible.
Computational methods can be used to calculate the relative energies of different tautomers, thereby predicting their relative stabilities and equilibrium populations. researchgate.net The calculations can also determine the energy barriers for the interconversion between tautomers, providing information on the kinetics of the tautomerization process. These studies are often performed in both the gas phase and in different solvents to account for the influence of the medium on tautomeric equilibria. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-N bond connecting the phenyl group), MD simulations can explore the conformational landscape and identify the most stable conformations. researchgate.net
By simulating the motion of atoms and molecules, MD can provide insights into how the molecule behaves in different environments, such as in solution. eurasianjournals.com These simulations are valuable for understanding the molecule's flexibility, its interactions with solvent molecules, and its potential binding modes with biological targets. The results of MD simulations can be used to calculate thermodynamic properties and to understand the structural adaptability of the molecule. eurasianjournals.com
Quantum Chemical Parameters and Their Correlation with Chemical Reactivity
A range of quantum chemical parameters, derived from DFT calculations, can be used to quantify the chemical reactivity of a molecule. These reactivity descriptors provide a more detailed understanding of the molecule's behavior in chemical reactions.
Table 2: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Definition | Hypothetical Value |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 5.85 eV |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.25 eV |
| Electronegativity (χ) | Tendency to attract electrons (I+A)/2 | 3.55 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution (I-A)/2 | 2.30 eV |
| Chemical Softness (S) | Reciprocal of chemical hardness (1/η) | 0.43 eV-1 |
| Electrophilicity Index (ω) | Propensity to accept electrons (χ2/2η) | 2.74 eV |
Note: The values presented in this table are hypothetical and are intended to be representative based on typical DFT calculations for similar pyrazole derivatives.
These parameters correlate with various aspects of chemical reactivity. For instance, a high electrophilicity index suggests that the molecule is a good electrophile, while a high chemical softness indicates high reactivity. researchgate.net By calculating these descriptors for this compound and comparing them to those of other molecules, it is possible to predict its relative reactivity and the types of reactions it is likely to undergo.
Electrochemical Behavior and Redox Properties of 1 Methyl N4 Phenyl 1h Pyrazole 3,4 Diamine
Anodic Oxidation Pathways and Mechanisms
The anodic oxidation of pyrazole (B372694) derivatives is a key process in their electrochemical functionalization. mdpi.com For electron-rich pyrazoles, such as 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine, oxidation typically occurs on the pyrazole ring or at the exocyclic amino groups. The presence of two amino groups and a phenyl group is expected to lower the oxidation potential, making the molecule susceptible to electrochemical oxidation.
The general mechanism for the anodic oxidation of pyrazoles can proceed through different pathways depending on the reaction conditions and the substrate's oxidation potential relative to other species in the solution. mdpi.com One common pathway involves the initial formation of a radical cation upon one-electron oxidation. This reactive intermediate can then undergo further reactions, such as dimerization, or reaction with nucleophiles present in the medium.
In the context of C-H functionalization, the anodic oxidation of the pyrazole ring can lead to the substitution of hydrogen atoms with other functional groups. mdpi.com For instance, in the presence of halides or thiocyanate (B1210189) ions, electrooxidative C-H halogenation and thiocyanation can occur. mdpi.com These processes are considered environmentally friendly alternatives to traditional chemical methods as they utilize electric current instead of chemical oxidants. mdpi.com
Cathodic Reduction Processes and Intermediates
While pyrazole rings are generally resistant to reduction, the presence of certain substituents can introduce reducible sites. globalresearchonline.net In the case of this compound, direct cathodic reduction of the pyrazole ring is unlikely under typical conditions. However, if the molecule were modified to include electron-withdrawing groups, such as a nitro group, this group would be the primary site for cathodic reduction. The reduction of nitro-pyrazole derivatives has been studied, and it typically proceeds in a stepwise manner to form nitroso, hydroxylamino, and ultimately amino derivatives.
It is important to note that pyrazole itself can be catalytically hydrogenated to pyrazoline and then to pyrazolidine, though this is not a purely electrochemical process. globalresearchonline.net
Influence of pH and Solvent on Redox Potentials
The redox potentials of pyrazole derivatives are significantly influenced by the pH of the medium and the nature of the solvent. The amino groups in this compound are basic and can be protonated in acidic solutions. This protonation would make the molecule more difficult to oxidize, leading to an increase in its anodic peak potential. Conversely, in basic media, deprotonation of any acidic protons could facilitate oxidation.
The solvent system also plays a critical role. The stability of the radical cations and other intermediates formed during redox processes is highly dependent on the solvating power and polarity of the solvent. daneshyari.com For instance, the oxidation potentials of some pyrazole derivatives have been studied in different non-aqueous solvents like acetonitrile (B52724) and propylene (B89431) carbonate. researchgate.net The choice of solvent can also influence the reaction pathway and the final products of electrochemical reactions.
Electrochemical Functionalization and Derivatization
Electrochemical methods offer a powerful tool for the functionalization and derivatization of pyrazole rings. mdpi.comnih.gov As mentioned earlier, anodic oxidation can be employed for C-H functionalization.
Electrochemical Halogenation: The electrochemical C-H halogenation of pyrazoles has been demonstrated for chlorination, bromination, and iodination. mdpi.com This process typically involves the electrochemical generation of a halogenating agent in situ or the direct oxidation of the pyrazole in the presence of a halide salt. The regioselectivity of the halogenation is influenced by the electronic properties of the substituents on the pyrazole ring. For many pyrazoles, electrophilic substitution, including halogenation, occurs preferentially at the 4-position. globalresearchonline.net
Electrochemical Thiocyanation: Similar to halogenation, the C-H thiocyanation of pyrazoles can be achieved electrochemically. mdpi.com This involves the anodic oxidation of a solution containing the pyrazole substrate and a thiocyanate salt. The resulting thiocyanated pyrazoles are valuable intermediates in the synthesis of various biologically active molecules. mdpi.com
The following table summarizes some electrochemical functionalization reactions applicable to pyrazole derivatives:
| Reaction | Reagents/Conditions | Product Type | Reference |
| C-H Chlorination | NaCl, H₂O-CHCl₃, undivided cell | 4-Chloropyrazole | mdpi.com |
| C-H Bromination | NaBr, H₂O, undivided cell | 4-Bromopyrazole | mdpi.com |
| C-H Iodination | KI/KIO₃, H₂SO₄ | 4-Iodopyrazole | mdpi.com |
| C-H Thiocyanation | NH₄SCN, MeOH, divided cell | 4-Thiocyanatopyrazole | mdpi.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Relationship Between Electronic Structure and Electrochemical Activity
The electrochemical activity of pyrazole derivatives is directly related to their electronic structure. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to calculate key electronic parameters that correlate with electrochemical behavior. nih.govdaneshyari.com
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ease of oxidation (electron donation), with higher HOMO energies corresponding to lower oxidation potentials. Conversely, the LUMO energy is related to the ease of reduction (electron acceptance), with lower LUMO energies indicating a greater propensity for reduction. For this compound, the presence of multiple electron-donating groups is expected to result in a relatively high HOMO energy, making it susceptible to anodic oxidation.
Electron Density Distribution: The distribution of electron density within the molecule also plays a crucial role in determining the sites of electrochemical reactions. The nitrogen atoms of the pyrazole ring and the exocyclic amino groups are regions of high electron density and are likely to be involved in initial electron transfer steps during oxidation.
The table below illustrates the relationship between electronic structure parameters and electrochemical properties for pyrazole derivatives:
| Electronic Parameter | Electrochemical Property | Correlation |
| HOMO Energy | Oxidation Potential | Higher HOMO energy correlates with lower oxidation potential. |
| LUMO Energy | Reduction Potential | Lower LUMO energy correlates with easier reduction. |
| Electron Density | Reactivity | Regions of high electron density are often the initial sites of oxidation. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Exploration of Biological Activities: Mechanistic Insights and Molecular Interactions
Investigation of Enzyme Inhibition Mechanisms
There is no available data concerning the inhibitory activity of 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine against any enzyme targets.
Kinase Inhibition (e.g., CDK, GSK-3)
No studies were found that evaluated the inhibitory effects of this compound on Cyclin-Dependent Kinases (CDKs) or Glycogen Synthase Kinase-3 (GSK-3). While other substituted pyrazole (B372694) compounds have been explored as inhibitors of these kinase families, this specific molecule has not been the subject of such investigations in the reviewed literature. nih.gov
Interaction with Other Specific Enzyme Targets
Research detailing the interaction of this compound with any other specific enzyme targets is not present in the available scientific databases.
Molecular Docking and In Silico Binding Studies
No molecular docking or other in silico studies for this compound have been published. Therefore, information regarding its theoretical binding modes and affinities with protein targets is unavailable.
Ligand-Protein Interaction Profiling
There are no published profiles of ligand-protein interactions for this compound.
Prediction of Binding Affinities and Modes
Predictions of binding affinities and the specific modes of interaction for this compound with any biological target are absent from the scientific literature.
Cellular Pathway Modulation Studies
No studies have been published that investigate the effects of this compound on any cellular pathways.
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic compounds exert their effects by triggering this cellular suicide pathway. nih.gov Pyrazole derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. nih.govresearchgate.net
The mechanisms underlying this activity are often multifactorial. One prominent pathway involves the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net An increase in intracellular ROS levels can create a state of oxidative stress, leading to cellular damage and triggering the apoptotic cascade. researchgate.net Studies on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) have demonstrated that the induction of apoptosis is accompanied by a significant elevation in ROS levels. nih.govnih.gov
Another key mechanism is the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Specifically, the activation of caspase-3 is a central event in the caspase-dependent apoptotic pathway. Research has shown that treatment with certain pyrazole compounds leads to a marked increase in caspase-3 enzymatic activity, confirming their role in initiating this signaling cascade. nih.govnih.gov The engagement of the caspase-dependent pathway appears to be a significant mechanism through which pyrazole derivatives accelerate the apoptotic process in cancer cells. nih.gov
To illustrate the pro-apoptotic potential within this class of compounds, the following table presents findings from a study on a pyrazole derivative against a triple-negative breast cancer cell line.
| Parameter | Condition | Observation | Implication |
|---|---|---|---|
| Apoptosis Detection | Annexin-V/FITC and PI Staining | Significant increase in apoptotic cells post-treatment. | Compound directly triggers programmed cell death. |
| ROS Level | Fluorimetric Assay (DCFH-DA probe) | Elevated levels of intracellular ROS. | Induction of oxidative stress contributes to apoptosis. |
| Caspase-3 Activity | Fluorimetric Assay Kit | Significant rise in caspase-3 enzymatic activity. | Activation of the executive caspase confirms the caspase-dependent pathway. |
Cell Cycle Arrest Analysis and Mechanisms
In addition to inducing apoptosis, disrupting the cell division cycle is a key strategy for controlling cancer cell proliferation. The cell cycle is a tightly regulated process, and compounds that can force a halt at specific checkpoints can prevent tumor growth. Pyrazole derivatives have demonstrated the ability to induce cell cycle arrest in various cancer models. researchgate.net
The specific phase of the cell cycle at which arrest occurs can vary depending on the derivative's structure and the type of cancer cell. For example, studies on certain 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have shown significant cell cycle arrest in the S-phase in Jurkat leukemia cells. researchgate.net An S-phase arrest suggests interference with DNA replication. researchgate.net In another study, a different pyrazole compound was found to induce S phase arrest in MDA-MB-231 breast cancer cells. nih.govmdpi.com This effect is often dose- and time-dependent. nih.gov
Mechanistically, cell cycle arrest induced by pyrazole derivatives can be linked to their activity as kinase inhibitors. nih.gov Cyclin-dependent kinases (CDKs) are crucial enzymes that drive the progression of the cell cycle. nih.gov By inhibiting specific CDKs, such as CDK2 and CDK9, pyrimidine-diamine compounds, which share structural similarities with the pyrazole-diamine core, can lead to G2/M cell cycle arrest. nih.gov The inhibition of these key regulatory proteins prevents the cell from transitioning through the necessary checkpoints for division, ultimately leading to a halt in proliferation. mdpi.com
The following table summarizes findings on cell cycle arrest induced by pyrazole compounds in different cancer cell lines.
| Compound Type | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole derivative | Jurkat (Leukemia) | S-phase | researchgate.net |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Breast Cancer) | S-phase | nih.gov |
| 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide | MDA-MB-231 (Breast Cancer) | S-phase | nih.govmdpi.com |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative | Various | G2/M phase | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Impact of N1-Methyl Group on Activity
The substituent at the N1 position of the pyrazole ring is a key determinant of the compound's biological profile. In many pyrazole-based compounds designed for anticancer activity, an unsubstituted N1 nitrogen (N-H) has been shown to be crucial for cytotoxic and antiproliferative effects. mdpi.com This suggests that the hydrogen on the N1 nitrogen may participate in essential hydrogen bonding interactions with the target protein.
Conversely, the introduction of a substituent at the N1 position, such as the methyl group in this compound, can significantly alter the molecule's activity. Replacing the N-H with an alkyl or aryl group can lead to a loss of antiproliferative activity. mdpi.com However, this modification does not necessarily render the molecule inert; rather, it can shift its biological profile towards other activities, such as anti-inflammatory effects. mdpi.com The presence of the N1-methyl group in this compound therefore likely modulates its target specificity and potency, potentially by sterically influencing the binding orientation or by removing a key hydrogen bond donor site.
Role of N4-Phenyl Substituent in Molecular Recognition
The N4-phenyl group is another critical feature for molecular recognition and biological activity. In many kinase inhibitors based on pyrazole or similar heterocyclic scaffolds, aryl groups are essential for binding within the active site of the target enzyme. nih.gov The phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the protein's binding pocket. nih.gov
Docking studies of pyrazole-based inhibitors into the active site of kinases like CDK1 have shown that an N-phenyl ring interacts with key residues such as Gly11, Glu12, and Gln132. nih.gov These interactions help to anchor the inhibitor in the correct orientation for effective inhibition. The specific substitution pattern on the phenyl ring can further refine this binding and enhance potency. nih.gov Therefore, the N4-phenyl substituent in this compound is predicted to play a pivotal role in molecular recognition, guiding the compound to its biological target and contributing significantly to its binding affinity.
Influence of Pyrazole-3,4-diamine System on Biological Interactions
The core pyrazole-3,4-diamine system forms the fundamental scaffold of the molecule and is essential for its biological interactions. The pyrazole ring itself is an aromatic heterocycle that serves as a rigid anchor for its substituents. nih.gov The arrangement of its nitrogen and carbon atoms creates a unique electronic and spatial configuration that is recognized by various biological targets. nih.gov
The diamine groups at positions 3 and 4 are particularly important for establishing specific interactions with target proteins. Amino groups are excellent hydrogen bond donors and acceptors, allowing them to form strong, directional bonds with amino acid residues like aspartate, arginine, and lysine (B10760008) in an enzyme's active site. nih.gov Molecular modeling studies of related pyrazolo[3,4-b]pyridine derivatives have shown that the pyrazole core and its substituents form crucial hydrogen bonds with residues such as Lys29, Asp88, and Arg83. nih.gov This network of hydrogen bonds is often what confers potency and selectivity to the inhibitor. The pyrazole-3,4-diamine system in the title compound thus acts as a key pharmacophore, providing the necessary interaction points to engage with and modulate the function of its biological targets.
Applications in Advanced Organic Synthesis and Material Science
Role as a Versatile Synthetic Intermediate for Complex Molecules
The ortho-diamine functionality of 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine makes it an excellent precursor for the synthesis of intricate molecular structures. The two adjacent amino groups can react with a variety of bifunctional electrophiles to form new heterocyclic rings fused to the pyrazole (B372694) core. This reactivity is foundational to its role as a building block in combinatorial chemistry and target-oriented synthesis.
The differential reactivity of the N3-amino group (typically more nucleophilic) and the N4-phenylamino group can be exploited for regioselective transformations, allowing for a stepwise construction of complex molecules. For instance, condensation reactions with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would be expected to yield pyrazolo[3,4-b]pyrazines. Similarly, reaction with α-haloketones could lead to the formation of pyrazolo[3,4-b] researchgate.netunb.cadiazepines.
Table 1: Potential Reactions for the Synthesis of Complex Molecules
| Reactant | Expected Product Class |
|---|---|
| 1,2-Diketones (e.g., benzil) | Pyrazolo[3,4-b]pyrazines |
| α-Halo ketones | Pyrazolo[3,4-b] researchgate.netunb.cadiazepines |
| Phosgene or its equivalents | Pyrazolo[3,4-d]imidazol-2-ones |
These reactions underscore the potential of this compound as a key intermediate for generating libraries of compounds with diverse and potentially biologically active scaffolds.
Precursor for Novel Heterocyclic Architectures
The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govglobalresearchonline.netorientjchem.org The fusion of additional heterocyclic rings to the pyrazole core can modulate and enhance these properties.
This compound is an ideal starting material for the construction of fused pyrazole systems. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines, a class of compounds with known biological significance. nih.gov The reaction mechanism typically involves the initial formation of an enamine followed by intramolecular cyclization and dehydration. The specific regioisomer formed would depend on the relative reactivity of the two amino groups and the electrophilicity of the carbonyl carbons in the dicarbonyl compound. nih.gov
Table 2: Synthesis of Fused Heterocyclic Systems
| Reagent | Fused Heterocycle |
|---|---|
| β-Ketoesters | Pyrazolo[3,4-b]pyridinones |
| Malononitrile (B47326) | Aminopyrazolo[3,4-b]pyridines |
The versatility of this precursor allows for the generation of a wide array of novel heterocyclic architectures, each with the potential for unique chemical and physical properties.
Ligand Design in Coordination Chemistry
The two adjacent nitrogen atoms of the diamine functionality, in conjunction with the nitrogen atoms of the pyrazole ring, make this compound an excellent candidate for the design of chelating ligands in coordination chemistry. researchgate.netresearchgate.net Pyrazole-based ligands have been extensively used to form stable complexes with a variety of metal ions. researchgate.net
The ortho-diamine moiety can coordinate to a metal center to form a stable five-membered chelate ring. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties. For instance, ruthenium or iridium complexes could be investigated for their applications in catalysis or as phosphorescent emitters in organic light-emitting diodes (OLEDs).
Table 3: Potential Coordination Complexes and Applications
| Metal Ion | Potential Application |
|---|---|
| Ruthenium(II) | Catalysis, Photoredox Catalysis |
| Iridium(III) | Phosphorescent Emitters (OLEDs) |
| Copper(II) | Catalysis, Magnetic Materials |
The ability to tune the electronic properties of the ligand by modifying the phenyl group or the pyrazole ring provides a pathway to fine-tune the properties of the corresponding metal complexes for specific applications.
Potential in Dye and Pigment Chemistry (Mechanistic Aspects)
Aromatic diamines are well-known precursors for the synthesis of azo dyes. unb.canih.gov The amino groups of this compound can be diazotized and coupled with various aromatic compounds to produce novel azo dyes. The general process involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic substrate. researchgate.net
Diazotization of the more reactive N3-amino group followed by coupling with a suitable partner, such as a phenol (B47542) or an aniline (B41778) derivative, would lead to the formation of a monoazo dye. The extended conjugation provided by the pyrazole and phenyl rings, along with the newly formed azo linkage, would be expected to result in a colored compound. The color of the resulting dye could be tuned by the choice of the coupling component and by introducing electron-donating or electron-withdrawing groups on the phenyl ring.
The mechanism of the coupling reaction involves the electrophilic attack of the diazonium ion on the electron-rich coupling component. The position of the attack is typically para to an activating group (e.g., -OH, -NH2) on the coupling partner.
Functional Materials Development (e.g., optical, electronic properties related to structure)
Pyrazole derivatives have been investigated for their interesting photophysical and electronic properties. researchgate.netnih.gov The incorporation of a pyrazole ring into larger conjugated systems can lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the pyrazole ring, combined with its ability to form stable structures, makes it a desirable component in functional organic materials. chim.it
The structure of this compound provides a scaffold that can be extended into larger, conjugated systems. For example, condensation reactions to form fused heterocyclic systems, as discussed in section 8.2, would extend the π-conjugation, likely leading to materials with interesting optical absorption and emission properties. nih.gov The presence of multiple nitrogen atoms also provides sites for protonation or coordination, which can be used to modulate the electronic properties of the material.
Derivatives of this compound could be designed to have large two-photon absorption cross-sections, making them suitable for applications in bioimaging and photodynamic therapy. researchgate.net The ability to tune the electronic energy levels (HOMO and LUMO) through chemical modification is a key advantage in the design of new functional materials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine, and how can reaction parameters (e.g., solvent, temperature) be systematically varied to improve yield?
- Methodological Answer : A common synthetic approach involves alkylation using methyl iodide in the presence of a base (e.g., NaH) in DMF . To optimize yield, employ factorial design experiments to test variables such as reaction time, temperature, and stoichiometric ratios. For example, a 2³ factorial design can isolate critical parameters affecting product formation .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to verify substituent positions and methyl group incorporation, IR spectroscopy to identify amine and aromatic functionalities, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing with synthetic intermediates (e.g., nitro precursors) ensures structural accuracy .
Q. How can researchers address solubility challenges during purification of this compound?
- Methodological Answer : Use solubility tests in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) to identify recrystallization conditions. Gradient column chromatography with silica gel and a mixed solvent system (e.g., ethyl acetate/hexane) can resolve impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Perform comparative structural analysis of analogs (e.g., substituent effects on the pyrazole ring) to identify activity trends . Validate discrepancies via dose-response assays under standardized conditions (e.g., fixed cell lines, pH, temperature) and replicate studies using orthogonal detection methods (e.g., fluorescence vs. luminescence assays) .
Q. How can computational methods (e.g., DFT, molecular docking) enhance the interpretation of experimental data for this compound?
- Methodological Answer : Use density functional theory (DFT) to model molecular geometry and electrostatic potential surfaces, correlating with NMR chemical shifts for validation . For bioactivity studies, perform docking simulations against target proteins (e.g., kinases) to rationalize binding affinities observed in vitro .
Q. What experimental designs are suitable for studying the compound’s stability under varying environmental conditions (e.g., light, humidity)?
- Methodological Answer : Implement accelerated stability testing using a fractional factorial design to assess degradation pathways. Monitor via HPLC-MS under stressed conditions (e.g., 40°C/75% RH) and identify degradation products through fragmentation patterns .
Q. How can researchers align mechanistic studies of this compound with existing theoretical frameworks (e.g., reaction kinetics, electronic effects)?
- Methodological Answer : Map reaction pathways (e.g., nucleophilic substitution, cyclization) using kinetic isotope effects or Hammett plots to quantify electronic influences. Compare experimental activation energies with computational transition-state models .
Q. What advanced separation techniques (e.g., chiral chromatography) are applicable to resolve enantiomeric impurities in synthesized derivatives?
- Methodological Answer : Utilize chiral stationary phases (e.g., ChiralPak AD) with optimized mobile phases (e.g., acetonitrile/isopropanol) for enantiomeric resolution. Validate purity via circular dichroism (CD) spectroscopy and compare retention times with racemic controls .
Notes for Methodological Rigor
- Data Analysis : Apply regression models (e.g., multivariate analysis) to orthogonal experimental datasets to minimize confounding variables .
- Theoretical Integration : Anchor hypotheses to established chemical principles (e.g., frontier molecular orbital theory for reactivity predictions) to ensure interpretability .
- Replication : Predefine acceptance criteria for reproducibility (e.g., ±5% yield variance) and document deviations rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
